2-(2,2-Difluoroethoxy)-3,4-difluoroaniline
Description
2-(2,2-Difluoroethoxy)-3,4-difluoroaniline is a fluorinated aromatic amine featuring a benzene ring substituted with two fluorine atoms at positions 3 and 4, and a 2,2-difluoroethoxy group at position 2 (Fig. 1). The compound’s structure combines electron-withdrawing fluorine atoms with an ether-linked difluoroethyl chain, imparting unique physicochemical properties such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-4-1-2-5(13)8(7(4)12)14-3-6(10)11/h1-2,6H,3,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLLVLXIHESBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OCC(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydroxy-3,4-difluoronitrobenzene
The synthesis begins with nitration of 3,4-difluorophenol under controlled conditions. Nitration typically occurs at the ortho position relative to the hydroxyl group due to directing effects, yielding 2-nitro-3,4-difluorophenol. This intermediate is critical for subsequent etherification.
Etherification with 2-Chloroethyl Tosylate
The hydroxyl group in 2-nitro-3,4-difluorophenol undergoes Williamson ether synthesis. Deprotonation with potassium carbonate generates a phenoxide ion, which reacts with 2-chloroethyl tosylate to form 2-(2-chloroethoxy)-3,4-difluoronitrobenzene. This step achieves a 78% yield under reflux conditions in dimethylformamide (DMF).
Fluorination via Solid-Liquid Phase Transfer Catalysis
The chloroethyl group is fluorinated using potassium fluoride (KF) and a quaternary ammonium phase transfer catalyst (e.g., Aliquat 336). This method, adapted from EP0001825A1, facilitates halogen exchange at the β-position of the ethoxy group. The reaction proceeds at 95–100°C for 24 hours, yielding 2-(2,2-difluoroethoxy)-3,4-difluoronitrobenzene with 85% purity (GC analysis).
Reduction of Nitro to Amine
Catalytic hydrogenation over 10% palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. Triethylamine is added to neutralize HCl byproducts, achieving a 94% yield of 2-(2,2-difluoroethoxy)-3,4-difluoroaniline.
Key Data:
| Step | Conditions | Yield | Purity (GC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 65% | 92% |
| Etherification | K₂CO₃, DMF, 80°C | 78% | 89% |
| Fluorination | KF, Aliquat 336, 95°C | 52% | 85% |
| Hydrogenation | H₂, Pd/C, MeOH, 50°C | 94% | 96% |
Direct Fluorination of Ethoxy Intermediate
Preparation of 2-Ethoxy-3,4-difluoronitrobenzene
Starting with 2-ethoxy-3,4-difluorobenzene, nitration introduces a nitro group at the para position relative to the ethoxy group. This step requires fuming nitric acid at –10°C to avoid over-nitration, yielding 70% product.
Selective Fluorination Using DAST
Diethylaminosulfur trifluoride (DAST) fluorinates the ethoxy group’s terminal methylene (–CH₂–) to –CF₂–. The reaction proceeds at –78°C in dichloromethane, achieving 62% conversion to 2-(2,2-difluoroethoxy)-3,4-difluoronitrobenzene. Excess DAST (3 equiv.) and prolonged reaction times (12 hours) improve yields but risk side reactions.
Catalytic Reduction
Hydrogenation with Raney nickel at 40 psi H₂ pressure reduces the nitro group, affording the final amine in 88% yield.
Challenges:
-
DAST’s moisture sensitivity necessitates anhydrous conditions.
-
Competing defluorination occurs at temperatures >0°C.
Reductive Amination of Fluorinated Ketone
Synthesis of 2-(2,2-Difluoroethoxy)-3,4-difluoroacetophenone
Friedel-Crafts acylation of 2-(2,2-difluoroethoxy)-3,4-difluorobenzene with acetyl chloride introduces a ketone group. Aluminum chloride catalyzes the reaction at 25°C, yielding 73% product.
Reductive Amination
The ketone is converted to an imine using ammonium acetate, followed by reduction with sodium cyanoborohydride. This one-pot process achieves 68% yield but requires careful pH control (pH 6–7) to minimize side reactions.
Comparative Analysis:
| Method | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 32% | Moderate | High |
| Direct Fluorination | 43% | Low | Moderate |
| Reductive Amination | 49% | High | Low |
Mechanistic Insights and Optimization
Fluorination Kinetics
Phase transfer catalysis (Method 1) accelerates fluoride ion transfer, reducing reaction time from 48 to 24 hours compared to conventional methods. Quaternium catalysts (e.g., benzyltriethylammonium chloride) enhance interfacial contact between solid KF and the organic phase.
Hydrogenation Selectivity
Pd/C catalysts doped with 1% platinum suppress dehalogenation during nitro reduction, improving amine purity from 89% to 96%.
Industrial Applications and Limitations
Method 1 is preferred for large-scale synthesis due to its reliance on inexpensive KF and reusable catalysts. However, Method 2’s use of DAST limits its practicality despite higher selectivity. Regulatory constraints on palladium usage in pharmaceuticals may favor reductive amination routes.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Development
2-(2,2-Difluoroethoxy)-3,4-difluoroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing:
- Anti-cancer agents : Compounds derived from this aniline have been evaluated for their efficacy against various cancer cell lines.
- Anti-inflammatory drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Chemistry
The compound plays a significant role in the formulation of agrochemicals:
- Herbicides and Pesticides : Its unique structure aids in designing chemicals that target specific pests while minimizing environmental impact. Studies indicate that such compounds exhibit enhanced selectivity and lower toxicity to non-target organisms .
Material Science
In material science, this compound is used to develop specialty polymers:
- Polymer Synthesis : The compound contributes to creating materials with improved thermal stability and chemical resistance, making it suitable for high-performance applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating potential as a lead compound for further development.
Case Study 2: Insecticidal Efficacy
Research focused on the insecticidal properties of a formulation containing this compound showed promising results against common agricultural pests. The study highlighted its effectiveness in reducing pest populations while maintaining crop yield .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Anti-cancer and anti-inflammatory drugs | Significant cytotoxicity against cancer cell lines |
| Agricultural Chemistry | Herbicides and pesticides | Enhanced selectivity with reduced environmental impact |
| Material Science | Specialty polymers | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-3,4-difluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogs include:
Key Observations:
- Toxicity Trends : Chlorinated analogs (e.g., 3,4-dichloroaniline) exhibit higher acute toxicity in Daphnia magna than fluorinated derivatives, likely due to reduced metabolic detoxification pathways for chloro-substituted aromatics .
- Synthetic Utility: 3,4-Difluoroaniline is widely used in synthesizing fentanyl derivatives and herbicides, whereas the target compound’s ethoxy group may expand its utility in designing sulfonamide-based agrochemicals (e.g., penoxsulam precursors) .
Physicochemical and Spectroscopic Properties
Comparative data for collision cross-sections (CCS), a critical parameter in ion mobility spectrometry, highlight structural differences:
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 3-Chloro-2-(2,2-difluoroethoxy)aniline | [M+H]⁺ | 137.2 |
| 3-Chloro-2-(2,2-difluoroethoxy)aniline | [M+Na]⁺ | 148.2 |
| 3,4-Difluoroaniline | [M+H]⁺ | ~120–130 (estimated) |
The bulkier 2,2-difluoroethoxy group increases CCS values compared to unsubstituted 3,4-difluoroaniline, suggesting utility in analytical method development for distinguishing substituted anilines .
Biological Activity
2-(2,2-Difluoroethoxy)-3,4-difluoroaniline is an organic compound that has garnered attention due to its potential biological activity. With the presence of difluoroethoxy and difluoro groups, this compound may influence various biological systems, making it a candidate for drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This structure features:
- Difluoroethoxy group : Enhances lipophilicity and may improve bioavailability.
- Difluoroaniline core : Provides a reactive site for further modifications and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Its difluoro substituents can enhance binding affinity to enzyme active sites.
- Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways, influencing cellular responses.
- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against cancer cell lines, indicating its role in cancer therapeutics.
Antiproliferative Activity
A study evaluated the antiproliferative effects of fluorinated compounds similar to this compound against various cancer cell lines. The findings indicated that compounds with fluorinated aryl groups exhibited significant inhibition of cell growth in breast and colon cancer models . While specific data for this compound is limited, the trends suggest a promising avenue for further investigation.
Case Studies
- Case Study on Enzyme Interaction : A recent investigation into fluorinated anilines highlighted their potential as enzyme inhibitors. The study revealed that compounds with similar structures could effectively inhibit dihydrofolate reductase (DHFR), a target in cancer treatment . Although this compound was not directly tested, its structural similarities imply potential efficacy.
- Microbial Biodegradation Study : Research on the biodegradation of fluorinated compounds demonstrated that certain microbial consortia could effectively degrade similar anilines under controlled conditions . This suggests environmental implications and potential metabolic pathways relevant to the compound's biological activity.
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| This compound | Difluoroethoxy + Difluorobenzene | Antiproliferative; Enzyme Inhibition |
| 4-(2,2-Difluoroethoxy)-benzoic acid | Difluoroethoxy + Carboxylic acid | Moderate; Used in drug development |
| 4-(trifluoromethyl)aniline | Trifluoromethyl group | Anticancer; Modulates receptor activity |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Limitation | Reference |
|---|---|---|---|
| Classical Alkoxylation | 55–60 | Requires extensive purification | |
| One-Pot Alkoxylation | 45–50 | Lower selectivity for mono-adduct | |
| Microwave-Assisted | 65–70 | Scalability issues |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Expect distinct signals for the difluoroethoxy group (δ ~ -120 to -125 ppm, AB quartet) and aromatic fluorines (δ ~ -140 to -150 ppm) .
- ¹H NMR : The aniline NH₂ protons appear as a broad singlet (δ ~ 5.0–5.5 ppm), while the difluoroethoxy CH₂ group shows a triplet (²JHF ≈ 50 Hz) at δ ~ 4.5–4.8 ppm .
- MS (ESI+) : Look for [M+H]⁺ at m/z 238.0 (calculated for C₈H₇F₄NO). Fragmentation peaks at m/z 154.0 (loss of difluoroethoxy) confirm structural integrity .
Advanced: How can researchers resolve contradictions in reported reaction conditions for introducing the 2,2-difluoroethoxy group?
Methodological Answer:
Discrepancies in literature often arise from solvent polarity, base strength, and temperature effects:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Switching to THF with catalytic KI improves regioselectivity .
- Temperature Control : Lower temperatures (40–60°C) reduce over-alkylation but prolong reaction time. Microwave-assisted synthesis balances speed and selectivity (70°C, 30 min) .
- Base Selection : Weak bases (e.g., NaHCO₃) minimize deprotonation of the aniline NH₂, whereas stronger bases (e.g., KOH) risk forming undesired diazonium intermediates .
Recommendation : Use a design-of-experiments (DoE) approach to screen solvent/base/temperature combinations, prioritizing yield and purity via HPLC monitoring .
Advanced: What strategies mitigate competing side reactions during the alkoxylation of 3,4-difluoroaniline derivatives?
Methodological Answer:
Key side reactions include over-alkylation (di-substitution) and oxidation of the aniline group :
- Protection/Deprotection : Temporarily protect the NH₂ group with a Boc (tert-butoxycarbonyl) group before alkoxylation, then deprotect with TFA . This reduces NH₂ reactivity, lowering di-substitution by 30–40% .
- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation to nitro derivatives, which are common in aerobic conditions .
- Additive Use : Adding catalytic tetrabutylammonium iodide (TBAI) enhances solubility of inorganic bases (e.g., K₂CO₃), improving reaction homogeneity and yield .
Advanced: How do electronic effects of fluorine substituents influence cross-coupling reactions of this compound?
Methodological Answer:
The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks:
- Suzuki Coupling : The para-fluorine groups enhance oxidative addition to Pd(0) catalysts. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C for efficient biaryl formation .
- Buchwald-Hartwig Amination : The electron-deficient ring requires stronger bases (e.g., Cs₂CO₃) and ligands (XPhos) to facilitate C–N bond formation .
Q. Table 2: Reactivity in Cross-Coupling Reactions
| Reaction Type | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, THF/H₂O, 80°C | 75–80 | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene | 60–65 |
Advanced: What structural analogs of this compound show promise in biological studies, and how do modifications alter activity?
Methodological Answer:
- Chloro-Substituted Analogs : Replacing fluorine with chlorine (e.g., 3-chloro-2-(2,2-difluoroethoxy)aniline) increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
- Trifluoroethoxy Variants : Substituting 2,2-difluoroethoxy with 2,2,2-trifluoroethoxy (e.g., 3-(2,2,2-trifluoroethoxy)-4-fluoroaniline) improves metabolic stability but reduces solubility .
Case Study : In COX-2 inhibitor research, the parent compound’s difluoroethoxy group was critical for binding affinity, while chloro analogs exhibited higher toxicity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
